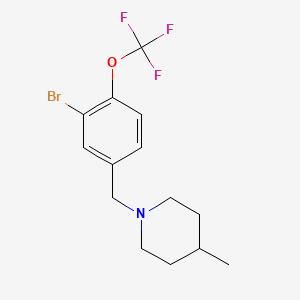
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: is an organic compound that features a benzylamine structure with a bromine atom and an isopropoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine typically involves multiple steps:
Bromination: The starting material, 4-isopropoxytoluene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-isopropoxytoluene.
Formation of Benzylamine: The brominated product is then reacted with ethylamine under basic conditions to form the desired benzylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include 3-hydroxy-4-isopropoxybenzyl-N-ethylethanamine, 3-cyano-4-isopropoxybenzyl-N-ethylethanamine, and various substituted benzylamines.
Oxidation: Products include imines and aldehydes.
Reduction: Products include secondary amines.
科学的研究の応用
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzylamines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
作用機序
The mechanism by which N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could interact with neurotransmitter pathways, affecting signal transduction and cellular responses.
類似化合物との比較
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: can be compared with other benzylamine derivatives:
N-(3-Bromo-4-methoxybenzyl)-N-ethylethanamine: Similar structure but with a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-isopropoxybenzyl)-N-ethylethanamine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and applications.
The uniqueness of This compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-[(3-bromo-4-propan-2-yloxyphenyl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-5-16(6-2)10-12-7-8-14(13(15)9-12)17-11(3)4/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKYUFITGYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














